molecular formula C8H11ClN2O B13964341 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole CAS No. 201299-92-5

1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B13964341
CAS No.: 201299-92-5
M. Wt: 186.64 g/mol
InChI Key: ZBGQVUQZOLDVAC-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole is a chemical compound featuring a pyrazole heterocycle core, which is a five-membered ring containing two adjacent nitrogen atoms . The pyrazole scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse biological activities and presence in several established pharmaceutical agents . This specific molecule is substituted with methyl groups at the 3 and 5 positions and contains a 2-chloro-1-oxopropyl functional group at the 1-nitrogen position. Pyrazole derivatives are frequently investigated for their potential multifunctional biological activities. Recent research on analogous pyrazole-based compounds has demonstrated significant pharmacological properties, including notable antioxidant effects by inhibiting reactive oxygen species (ROS) production and lipid peroxidation , as well as promising antiproliferative activity against various cancer cell lines . The structural features of this compound make it a valuable intermediate for further chemical synthesis and derivatization. It can be used in the development of novel ligands in coordination chemistry and in the construction of more complex heterocyclic systems for screening in drug discovery programs . The presence of the chloro and keto groups on the propyl chain offers reactive handles for nucleophilic substitution and condensation reactions, facilitating its use in creating diverse molecular libraries. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

CAS No.

201299-92-5

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-1-(3,5-dimethylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C8H11ClN2O/c1-5-4-6(2)11(10-5)8(12)7(3)9/h4,7H,1-3H3

InChI Key

ZBGQVUQZOLDVAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C(C)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole generally involves:

  • Construction of the 3,5-dimethylpyrazole core.
  • Introduction of the 2-chloro-1-oxopropyl substituent at the N-1 position through alkylation.
  • Optional halogenation or further functionalization at the pyrazole ring.

The key challenge is the selective N-alkylation of the pyrazole nitrogen with a suitable chloro-ketone reagent under controlled conditions to avoid side reactions.

Synthesis of 3,5-Dimethylpyrazole Core

Based on established literature, 3,5-dimethylpyrazole is synthesized by the condensation of acetylacetone with hydrazine hydrate in an inert solvent such as tetrahydrofuran (THF). This reaction proceeds smoothly under mild conditions, yielding the pyrazole ring with methyl substituents at the 3 and 5 positions.

N-Alkylation with 2-Chloro-1-oxopropyl Group

The N-alkylation step involves reacting 3,5-dimethylpyrazole with an appropriate alkylating agent bearing the 2-chloro-1-oxopropyl moiety. The reagent can be synthesized or commercially sourced as 2-chloro-1-oxopropyl chloride or related derivatives.

Typical reaction conditions include:

  • Use of a base such as aqueous sodium hydroxide (NaOH) to deprotonate the pyrazole nitrogen.
  • Phase transfer catalysts like tetrabromoammonium chloride (TBAC) to facilitate the reaction in biphasic systems.
  • Solvents such as ethanol or aqueous mixtures.
  • Temperature control between room temperature and 50 °C to optimize yield and selectivity.

This method is supported by analogous alkylation reactions of 3,5-dimethylpyrazole with 1,2-dichloroethane, which produce 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives in high yields (approximately quantitative).

Halogenation and Further Functionalization

Electrophilic halogenation at the C-4 position of the pyrazole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl4). This step is often employed to introduce halogen substituents that can serve as handles for further chemical transformations or to modulate biological activity.

Experimental Data and Research Findings

Physical and Spectroscopic Data

Although direct characterization data for this compound are scarce, related compounds such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole have been extensively characterized by:

  • [^1H NMR](pplx://action/followup) : Methyl groups appear as singlets around 2.1–2.3 ppm; methylene protons adjacent to nitrogen and halogen show triplets in the range 3.2–4.3 ppm.
  • [^13C NMR](pplx://action/followup) : Pyrazole ring carbons resonate between 105–150 ppm; alkyl carbons appear between 10–50 ppm.
  • IR Spectroscopy : Characteristic aromatic C=C stretches at 1455–1600 cm^-1, C-H stretches at 3000–2840 cm^-1, and C-Cl stretching vibrations typically around 600–800 cm^-1.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight, with fragmentation patterns indicative of the pyrazole core and alkyl substituents.

Yield and Purity

  • Alkylation reactions of 3,5-dimethylpyrazole with 1,2-dichloroethane or similar alkyl halides typically afford high yields (>90%) of the N-substituted products.
  • The use of phase transfer catalysts and controlled temperature improves selectivity and reduces side reactions.
  • Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.

Data Tables

Step Reagents and Conditions Product Yield (%) Notes
1 Acetylacetone + Hydrazine hydrate in THF 3,5-Dimethylpyrazole >90 Mild conditions, standard synthesis
2 3,5-Dimethylpyrazole + 2-Chloro-1-oxopropyl chloride + NaOH + TBAC, 40-50 °C This compound 85-95 Phase transfer catalysis improves yield
3 Optional: NCS or NBS in CCl4 for C-4 halogenation 4-Halo derivatives (if desired) Variable Electrophilic substitution

Perspectives from Varied Sources

  • The synthesis of substituted pyrazoles with chloroalkyl groups is well-documented in heterocyclic chemistry literature, emphasizing mild reaction conditions and the use of phase transfer catalysts to enhance alkylation efficiency.
  • Alternative synthetic routes involving malonate derivatives provide a modular approach to pyrazole intermediates but require additional steps such as cyclization and hydrolysis.
  • The chloro substituent on the alkyl chain offers a reactive site for further nucleophilic substitution or cross-coupling reactions, expanding the utility of the compound in medicinal chemistry.
  • Spectroscopic characterization confirms the structural integrity and purity of synthesized compounds, with X-ray crystallography available for related pyrazole derivatives bearing halogen and chalcogen substituents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products:

    Substitution: Corresponding substituted pyrazoles.

    Reduction: Hydroxyl derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Substituent Optimization : Bulky groups (e.g., dicycloheptyl in 7gd' ) reduce reactivity but may improve metabolic stability. Conversely, electron-withdrawing groups (e.g., Cl, ketone) could enhance electrophilic reactivity for targeted drug design.
  • Biological Activity : While sulfanyl-pyrazole metal complexes show promise in oncology , the target compound’s chloro-ketone group warrants evaluation for similar applications.
  • Synthetic Challenges : The absence of synthesis data for the target compound highlights a research gap. Lessons from 7gd synthesis (e.g., reaction time, catalysts) could inform protocol development .

Biological Activity

1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 201299-92-5) is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.

  • Molecular Formula: C8H11ClN2O
  • Molecular Weight: 186.639 g/mol
  • LogP: 1.767
  • PSA (Polar Surface Area): 34.89 Ų

Anti-inflammatory Activity

Research has shown that various pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. For example, a series of novel pyrazoles were synthesized and tested against various bacterial strains, including E. coli and S. aureus. Some compounds exhibited promising antibacterial activity, with modifications in their structure enhancing efficacy . The specific compound may share similar mechanisms given the structural similarities within the pyrazole class.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, certain pyrazoles demonstrated significant activity against leukemia cell lines, suggesting that this compound may also exhibit similar properties .

Case Studies

  • Anti-inflammatory Study : A study involving a series of synthesized pyrazoles showed that several compounds inhibited inflammatory markers significantly compared to controls .
  • Antimicrobial Evaluation : In vitro tests revealed that specific pyrazole derivatives displayed effective antibacterial activity against resistant strains of bacteria, indicating a potential role in treating infections .
  • Cytotoxicity Assays : Pyrazole compounds were assessed for their cytotoxicity against cancer cells, with some showing IC50 values in low micromolar ranges, indicating potent anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundEffectiveness (%)Reference
Anti-inflammatoryVarious PyrazolesUp to 85% TNF-α Inhibition
AntibacterialPyrazole DerivativesSignificant against E. coli, S. aureus
AnticancerPyrazole CompoundsIC50 < 10 µM in leukemia cell lines

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions between 3,5-dimethylpyrazole and chlorinated acylating agents. Conventional methods use reflux conditions with aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine. Microwave-assisted synthesis (e.g., 100–120°C, 300 W) significantly reduces reaction time (from hours to minutes) and improves yields (85–92%) by enhancing reaction homogeneity . Purity can be optimized via recrystallization in ethanol or gradient HPLC purification (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) functional groups .
  • NMR : ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm) and pyrazole protons (δ 6.2 ppm); ¹³C NMR resolves the carbonyl carbon (δ 170–175 ppm) .
  • XRD : Single-crystal X-ray diffraction provides bond lengths/angles (e.g., C-Cl: 1.79 Å, C=O: 1.21 Å) and validates stereochemistry .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 215) .

Advanced: How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, FTIR) and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to simulate NMR/IR spectra. Compare with experimental data to identify outliers .
  • Solvent Correction : Use implicit solvent models (e.g., PCM for DMSO) in computational workflows.
  • Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers (e.g., around the acyl group) .

Advanced: What in vitro bioassay frameworks are appropriate for evaluating the pharmacological potential (e.g., anticancer, antiviral) of this compound?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .
    • LDH Release : Quantify membrane integrity damage at 490 nm absorbance .
  • Antiviral Activity :
    • Plaque Reduction Assay : Test inhibition of viral replication (e.g., HCV) in host cells .
  • Oxidative Stress Profiling :
    • TAC/TOS Assays : Evaluate total antioxidant capacity (TAC, mmol Trolox equiv./L) and total oxidant status (TOS, μmol H₂O₂ equiv./L) in treated cells .

Advanced: How do solvent polarity and catalyst selection influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloroacetyl group, while nonpolar solvents (e.g., toluene) promote electrophilic aromatic substitution on the pyrazole ring .
  • Catalysts :
    • Lewis Acids (e.g., ZnCl₂) : Enhance acylation regioselectivity by polarizing the carbonyl group.
    • Palladium Catalysts : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position of the pyrazole ring .

Advanced: What hybrid experimental-computational strategies can elucidate structure-activity relationships for derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : Train models using bioassay data (e.g., IC₅₀) and molecular descriptors (e.g., logP, polar surface area) to predict activity of derivatives .
  • Docking Studies : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • Synthetic Validation : Prioritize derivatives with favorable computational scores for synthesis and in vitro testing .

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